molecular formula C14H18O4 B033505 Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate CAS No. 108124-66-9

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

Cat. No. B033505
M. Wt: 250.29 g/mol
InChI Key: FUANEXPTGYOJDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate's synthesis often involves Knoevenagel condensation reactions, as seen in the formation of similar compounds where ethyl acetoacetate and aldehydes are reacted in the presence of catalysts like piperidine and trifluoroacetic acid under reflux conditions in benzene [Kumar et al., 2016; Kariyappa et al., 2016]. These methods underscore the importance of catalytic amounts and specific conditions to achieve the desired product efficiently.

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed through spectral studies, including NMR, mass spectroscopy, and X-ray diffraction studies, highlighting the molecule's conformation and crystal structure [Kumar et al., 2016; Kariyappa et al., 2016]. These analyses provide crucial information on the geometric and electronic structure of the compound, aiding in understanding its reactivity and properties.

Chemical Reactions and Properties

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate may undergo various chemical reactions, such as further condensation, addition, or substitution reactions, depending on the functional groups present and the reaction conditions. Studies on similar molecules have shown that these compounds can participate in reactions leading to the synthesis of more complex molecules, demonstrating their versatility as synthetic intermediates [Obydennov et al., 2017; Kato et al., 1978].

Scientific Research Applications

Antioxidant Properties

Research on derivatives closely related to Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate has shown notable antioxidant properties. For instance, Stanchev et al. (2009) investigated the antioxidant activity of several 4-hydroxycoumarin derivatives, including compounds with structural similarities to Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate. Their study found that these compounds exhibit significant scavenger activity against free radicals, highlighting their potential for antioxidant applications (Stanchev et al., 2009).

Synthesis of Fluorobenzopyran-4(2)-ones

Kisil et al. (2001) explored the synthesis of fluorobenzopyran-4(2)-ones, starting from compounds including ethyl 2-(2-methoxy-3,4,5,6-tetrafluorobenzoyl)-3-oxobutanoate, a derivative of interest. This work illustrates the role of such chemicals in the synthesis of fluorinated organic compounds, which are valuable in medicinal chemistry for their unique biological activities (Kisil et al., 2001).

Growth-Regulating Activity on Plants

Another study by Stanchev et al. (2010) investigated the growth-regulating activity of 4-hydroxycoumarin derivatives on soybean plants. They discovered that these compounds could significantly affect the growth of soybean plants, potentially offering a method to control plant growth and health (Stanchev et al., 2010).

Synthesis of Heterocycles

Honey et al. (2012) reported on the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound similar in reactivity to Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate, as a precursor in the synthesis of diverse trifluoromethyl heterocycles. This demonstrates the potential of such compounds in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Honey et al., 2012).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in the development of new materials, pharmaceuticals, or chemical processes .

properties

IUPAC Name

ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-18-14(16)8-6-12(15)11-9-10(2)5-7-13(11)17-3/h5,7,9H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUANEXPTGYOJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603894
Record name Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

CAS RN

108124-66-9
Record name Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of p-methylanisole (100 g, 0.81 mole), β-carbethoxypropionylchloride (96%, 230 g, 1.22 mole), and CH2Cl2 (800 mL) was stirred under N2 at 0° as AlCl3 (131 g, 0.94 mole) was added over 2 hours. The reaction mixture was stirred at room temperature for 20 hours, then was poured onto ice and the layers were separated. The aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with water, saturated aqueous NaHCO3, 1N KOH, H2O, saturated aqueous NaCl, dried (MgSO4), filtered, and evaporated (in-vacuo) to obtain a yellow oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step One
Name
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

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